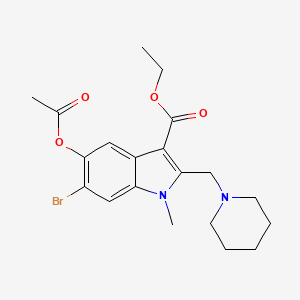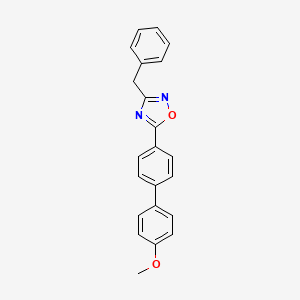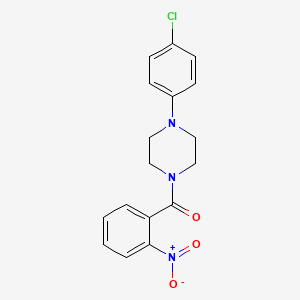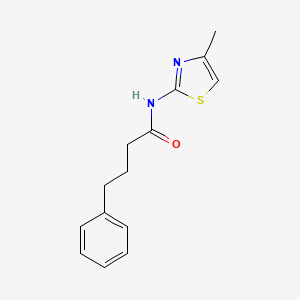![molecular formula C12H10Cl2N2OS B5856187 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5856187.png)
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide, also known as DCP-LA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCP-LA belongs to the thiazolidine family of compounds and has been shown to possess a wide range of biological activities.
Mecanismo De Acción
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide exerts its biological effects by modulating the activity of various signaling pathways. It has been shown to activate the extracellular signal-regulated kinase (ERK) and protein kinase B (Akt) pathways, which are involved in cell survival and proliferation. N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates inflammation and cell survival.
Biochemical and Physiological Effects:
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to protect neurons from oxidative stress and excitotoxicity, two processes that contribute to neuronal damage in various neurological disorders. N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide has also been shown to reduce inflammation and inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide is its ability to cross the blood-brain barrier, which makes it an attractive candidate for the treatment of neurological disorders. However, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide has a relatively short half-life, which limits its effectiveness as a therapeutic agent. Additionally, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide has been shown to have low oral bioavailability, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for research on N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide. One area of interest is the development of novel N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide analogs with improved pharmacokinetic properties. Another area of interest is the investigation of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide in combination with other therapeutic agents for the treatment of neurological disorders. Additionally, further studies are needed to elucidate the precise mechanisms underlying the neuroprotective and anti-inflammatory effects of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide.
Métodos De Síntesis
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide can be synthesized by reacting 3,4-dichlorophenylisothiocyanate with 2-amino-3-propanoic acid in the presence of a base. The reaction yields N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide as a white crystalline solid with a melting point of 172-174°C.
Aplicaciones Científicas De Investigación
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide has been extensively studied for its potential therapeutic applications. It has been shown to possess neuroprotective, anti-inflammatory, and antioxidant properties. N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide has been investigated for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.
Propiedades
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-2-11(17)16-12-15-10(6-18-12)7-3-4-8(13)9(14)5-7/h3-6H,2H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLARFTVYDLXLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5856120.png)
![3-(2-chlorophenyl)-N-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5856126.png)



![N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B5856167.png)
![17-{[(1-methyl-1H-indol-3-yl)methylene]amino}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5856175.png)


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5856202.png)
![3-methyl-8-[(2-methyl-2-propen-1-yl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5856206.png)


![4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5856223.png)